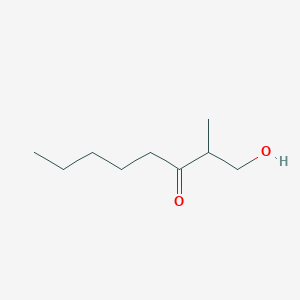![molecular formula C20H17NO5S B14235292 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide CAS No. 213012-57-8](/img/structure/B14235292.png)
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes a sulfonyl group and a phenoxybenzene moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes sulfonation to introduce the sulfonyl group. The final step involves the condensation of the sulfonylated aniline with a phenoxybenzene derivative under controlled conditions, often using a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
科学的研究の応用
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
類似化合物との比較
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Shares a similar sulfonyl group and hydroxyl functionality but differs in the aromatic substituents.
2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-yl)Methyl]-1H-Benzimidazol-1-yl]Ethanone: Contains a benzimidazole moiety and is used in antimicrobial research.
Uniqueness
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other benzamide derivatives, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
213012-57-8 |
|---|---|
分子式 |
C20H17NO5S |
分子量 |
383.4 g/mol |
IUPAC名 |
N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C20H17NO5S/c22-20(21-23)19-9-5-4-6-15(19)14-27(24,25)18-12-10-17(11-13-18)26-16-7-2-1-3-8-16/h1-13,23H,14H2,(H,21,22) |
InChIキー |
JDRAWZOVTMVGBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


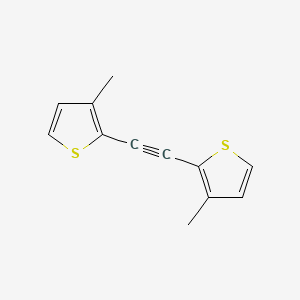
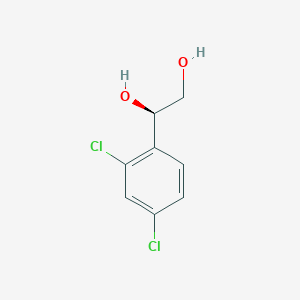


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
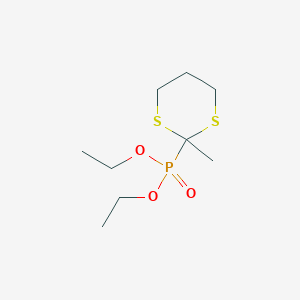
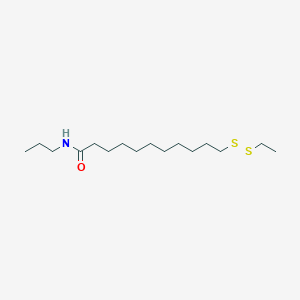
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
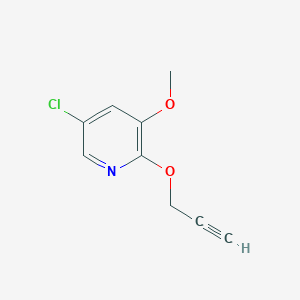
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
